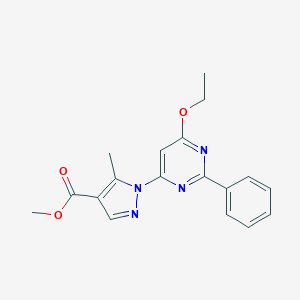![molecular formula C12H12N4S B287533 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMT) is a heterocyclic compound that has gained interest in scientific research due to its potential biological activities. DMT belongs to the class of triazolothiadiazoles, which have been reported to possess various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects.
作用機序
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules. 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by binding to specific targets, such as enzymes or receptors, and modulating their activity. It may also affect cellular processes, such as DNA replication or protein synthesis.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In addition to its antimicrobial, antitumor, and anti-inflammatory properties, 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to modulate the immune system by stimulating the production of cytokines and enhancing the activity of immune cells. 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
実験室実験の利点と制限
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high yield and purity, as well as its potential biological activities. However, there are also limitations to using 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments, such as its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and solvent for use in experiments.
将来の方向性
There are several future directions for the study of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its targets in biological systems. Additionally, the potential use of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of infectious diseases, cancer, and inflammatory disorders warrants further investigation. Overall, 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has the potential to be used in various scientific research applications.
合成法
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized via a multistep reaction starting from 2,4-dimethylaniline. The synthesis involves the formation of a triazole ring and a thiadiazole ring, followed by the introduction of a methyl group at the 3-position of the triazole ring. The final product is obtained in good yield and purity, making it suitable for further studies.
科学的研究の応用
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In vitro studies have shown that 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C12H12N4S |
分子量 |
244.32 g/mol |
IUPAC名 |
6-(2,4-dimethylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4S/c1-7-4-5-10(8(2)6-7)11-15-16-9(3)13-14-12(16)17-11/h4-6H,1-3H3 |
InChIキー |
FFNGGGWJIAEUIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
正規SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![5-amino-3-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287471.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)